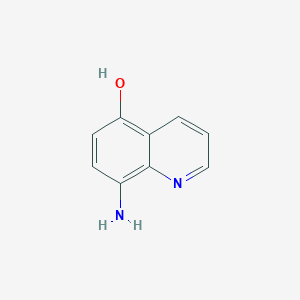
8-aminoquinolin-5-ol
Vue d'ensemble
Description
8-Aminoquinolin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 5th position on the quinoline ring. It is a versatile molecule with significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Applications De Recherche Scientifique
8-Aminoquinolin-5-ol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
8-Aminoquinolin-5-ol, also known as 5-Quinolinol, 8-amino-, is an important class of antimalarial drugs. It is effective against the liver stages of Plasmodium infections . The primary targets of this compound are the liver-stage parasites, especially those from Plasmodium vivax .
Mode of Action
The compound interacts with its targets by being administered for radical cure and presumptive antirelapse therapy against relapsing malaria . This interaction results in the clearance of liver-stage parasites .
Biochemical Pathways
The compound affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Pharmacokinetics
The compound’s pharmacokinetics properties are significant. For instance, Tafenoquine, a this compound analog, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .
Result of Action
The molecular and cellular effects of the compound’s action are profound. It is effective in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria . A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s toxicity in G6PD-deficient individuals is a significant factor that can affect its action and efficacy
Analyse Biochimique
Biochemical Properties
5-Quinolinol, 8-amino- plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This property makes it valuable in the study of metalloenzymes and metal ion transport. The compound interacts with enzymes such as metalloproteinases, where it can inhibit or modulate their activity by binding to the metal ion cofactors essential for enzymatic function . Additionally, 5-Quinolinol, 8-amino- can interact with proteins involved in oxidative stress responses, potentially influencing their activity and stability.
Cellular Effects
The effects of 5-Quinolinol, 8-amino- on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving metal ion homeostasis and oxidative stress. By chelating metal ions, 5-Quinolinol, 8-amino- can disrupt metal-dependent signaling pathways, leading to altered gene expression and cellular metabolism . In some cell types, this compound has been shown to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer research.
Molecular Mechanism
At the molecular level, 5-Quinolinol, 8-amino- exerts its effects primarily through its ability to bind metal ions. This binding can inhibit the activity of metalloenzymes by removing essential metal cofactors from their active sites . Furthermore, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage and changes in gene expression. These molecular interactions underscore the compound’s potential in modulating enzymatic activity and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Quinolinol, 8-amino- can vary over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that prolonged exposure to 5-Quinolinol, 8-amino- can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Quinolinol, 8-amino- in animal models are dose-dependent. At low doses, the compound can modulate enzymatic activity and cellular responses without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, tissue damage, and organ dysfunction. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Quinolinol, 8-amino- is involved in several metabolic pathways, particularly those related to metal ion metabolism and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and the overall redox balance within cells . Additionally, it can affect metabolic flux by altering the availability of metal ion cofactors required for various enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoquinolin-5-ol can be achieved through several methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, followed by separation and reduction to obtain the desired 8-aminoquinoline . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts, which facilitates the formation of quinoline derivatives through Skraup and Doebner–Miller reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems and green chemistry principles to enhance efficiency and sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to produce quinoline derivatives on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
8-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Similar to 8-Aminoquinolin-5-ol, this compound has a hydroxyl group at the 8th position and exhibits antimicrobial and anticancer properties.
Quinolin-8-amines: These isomeric compounds are valuable scaffolds in organic synthesis and coordination chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bidentate ligand and its broad range of applications in various fields highlight its versatility and importance .
Propriétés
IUPAC Name |
8-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJGFVOKSCEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408800 | |
| Record name | 5-Quinolinol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89302-52-3 | |
| Record name | 5-Quinolinol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


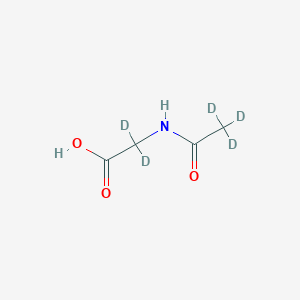
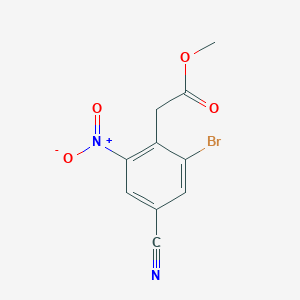
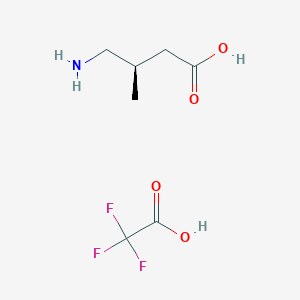


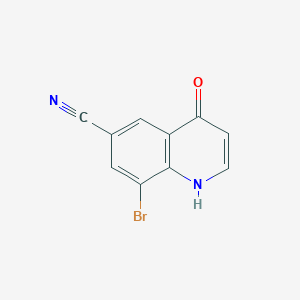


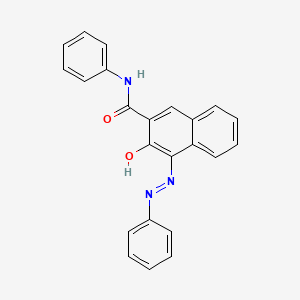
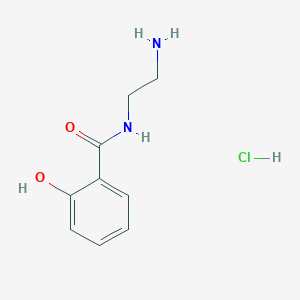
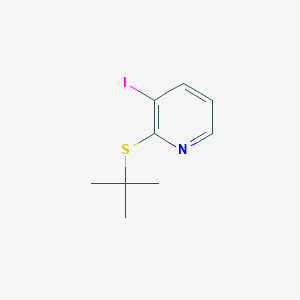
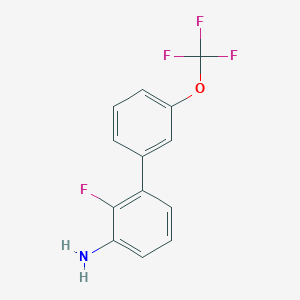

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
